molecular formula C13H23NO2 B2769926 N-(4-Butyl-4-hydroxycyclohexyl)prop-2-enamide CAS No. 2361646-07-1

N-(4-Butyl-4-hydroxycyclohexyl)prop-2-enamide

Cat. No. B2769926
M. Wt: 225.332
InChI Key: CWRRYANQYQHHLY-UHFFFAOYSA-N
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Description

“N-(4-Butyl-4-hydroxycyclohexyl)prop-2-enamide” is a complex organic compound. It contains a prop-2-enamide group, which is a common functional group in organic chemistry . The molecule also contains a cyclohexyl group, which is a cycloalkane with a six-membered ring, and a butyl group, which is a four-carbon alkyl group.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The prop-2-enamide group would likely contribute to the compound’s reactivity and possibly its physical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The prop-2-enamide group could potentially undergo reactions with nucleophiles or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a volatile compound, it could pose a risk of inhalation. If it is a reactive compound, it could pose a risk of chemical burns or reactions .

properties

IUPAC Name

N-(4-butyl-4-hydroxycyclohexyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-3-5-8-13(16)9-6-11(7-10-13)14-12(15)4-2/h4,11,16H,2-3,5-10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRRYANQYQHHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CCC(CC1)NC(=O)C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Butyl-4-hydroxycyclohexyl)prop-2-enamide

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